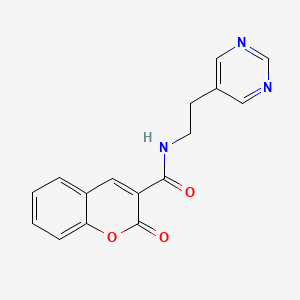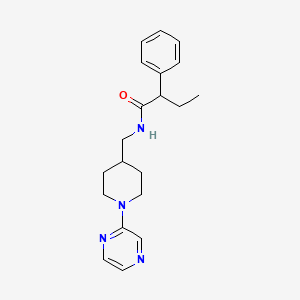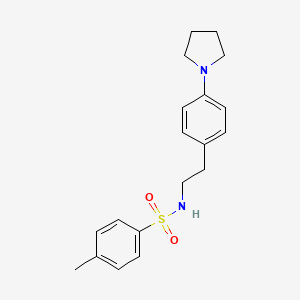![molecular formula C13H18FN3O2 B2684805 N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)oxamide CAS No. 886900-38-5](/img/structure/B2684805.png)
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[3-(dimethylamino)propyl]methacrylamide” is a polymerization tool that contains MEHQ as an inhibitor . Another related compound, “N-[3-(Dimethylamino)propyl]acrylamide”, has a molecular weight of 156.23 .
Molecular Structure Analysis
The molecular structure of a related compound, “Formamide, N-[3-(dimethylamino)propyl]-”, has a molecular weight of 130.1882 .Physical And Chemical Properties Analysis
The related compound “N-[3-(dimethylamino)propyl]acrylamide” has a refractive index of 1.482, a boiling point of 117 °C/2 mmHg, and a density of 0.949 g/mL at 25 °C .Applications De Recherche Scientifique
Medicinal Chemistry and Biochemistry
Bimetallic Complex Synthesis and Biological Interactions
A study explored the synthesis of bimetallic complexes using an asymmetrical N,N'-bis(substituted)oxamide ligand, showcasing its cytotoxic activities and reactivities towards DNA and protein. This demonstrates the compound's potential in bioinorganic chemistry and its interactions with biological molecules (Li et al., 2012).
Antiallergy Activity
N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives were synthesized and evaluated for their antiallergy activities, highlighting the therapeutic potential of compounds structurally related to N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)oxamide in treating allergic reactions (Walsh et al., 1990).
Chemical Synthesis and Structural Analysis
Trimetallic Complexes and DNA/Protein Reactivity
Research into trimetallic complexes bridged by related oxamide ligands has shown significant cytotoxic effects against certain cancer cell lines and interactions with DNA and proteins. These findings underline the compound's role in the development of chemotherapeutic agents and its potential for DNA and protein interaction studies (Li et al., 2013).
Materials Science
Electrochromic and Electrofluorescent Materials
Investigations into polymers containing bis(diphenylamino)-fluorene moieties, derived from related structural motifs, have led to the development of materials with significant electrochromic and electrofluorescent properties. These materials have applications in the fabrication of electronic and photonic devices, showcasing the diverse applicability of such chemical structures in advanced materials science (Sun et al., 2016).
Fluorescent Probes and Detection Methods
Fluorescent Probe Development
A study on the creation of a new unnatural amino acid based on a solvatochromic fluorophore, inspired by similar chemical frameworks, has paved the way for advances in the study of protein-protein interactions. This underscores the potential of N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)oxamide related compounds in the development of sensitive and selective fluorescent probes for biological research (Loving & Imperiali, 2008).
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O2/c1-17(2)9-3-8-15-12(18)13(19)16-11-6-4-10(14)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJSISNGFQFBAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[3-(2,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2684722.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyridine-3-carboxylic acid](/img/structure/B2684726.png)



![methyl 4-[[4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2684733.png)


![1-[1-(3-Nitrophenyl)ethyl]-4-prop-2-ynylpiperazine](/img/structure/B2684738.png)



![N-[2-[[2-(2,2-Dichloro-1-methylcyclopropyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2684744.png)